molecular formula C21H15FN2O3S2 B11219712 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11219712
M. Wt: 426.5 g/mol
InChI Key: NVWAOBLWGUWZFS-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, and thienopyrimidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, which are then coupled with thienopyrimidinone under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of large-scale reactors to accommodate the production volume .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or alcohols .

Scientific Research Applications

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of benzodioxole, fluorophenyl, and thienopyrimidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H15FN2O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H15FN2O3S2/c22-15-3-1-2-14(8-15)11-29-21-23-16-6-7-28-19(16)20(25)24(21)10-13-4-5-17-18(9-13)27-12-26-17/h1-9H,10-12H2

InChI Key

NVWAOBLWGUWZFS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC5=CC(=CC=C5)F

Origin of Product

United States

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